Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate
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Overview
Description
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dipotassium salt of N-(1-methyl-3-oxobut-1-enyl)-L-aspartate, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate typically involves the reaction of L-aspartic acid with 1-methyl-3-oxobut-1-enyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxobut-1-enyl)benzamide
- (Z)-4-(4-{4-((Z)-1-methyl-3-oxobut-1-enylamino)phenoxy}phenylamino)pent-3-en-2-one
- 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone
Uniqueness
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is unique due to its specific structure and the presence of the dipotassium salt, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
Properties
CAS No. |
75186-21-9 |
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Molecular Formula |
C9H11K2NO5 |
Molecular Weight |
291.38 g/mol |
IUPAC Name |
dipotassium;(2S)-2-[[(E)-4-oxopent-2-en-2-yl]amino]butanedioate |
InChI |
InChI=1S/C9H13NO5.2K/c1-5(3-6(2)11)10-7(9(14)15)4-8(12)13;;/h3,7,10H,4H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b5-3+;;/t7-;;/m0../s1 |
InChI Key |
VLAYHDQEMOHJEF-FIBSENMISA-L |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@@H](CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(=CC(=O)C)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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